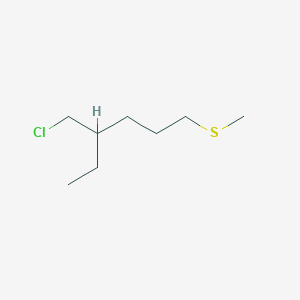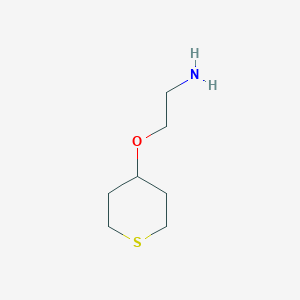
2-(Thian-4-yloxy)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Thian-4-yloxy)ethan-1-amine is an organic compound with the molecular formula C7H15NOS It is a derivative of thiane, a six-membered sulfur-containing heterocycle, and features an ethanamine group attached via an ether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thian-4-yloxy)ethan-1-amine typically involves the reaction of thian-4-ol with 2-chloroethanamine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of thian-4-ol is replaced by the ethanamine group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(Thian-4-yloxy)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiane derivative with a reduced sulfur atom.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiane derivatives.
Substitution: Various substituted ethanamine derivatives.
科学研究应用
2-(Thian-4-yloxy)ethan-1-amine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing sulfur and nitrogen heterocycles.
Biology: The compound may serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(Thian-4-yloxy)ethan-1-amine depends on its specific application. In general, the compound can interact with various molecular targets through its amine and thiane functional groups. These interactions may involve hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. The exact pathways and targets would vary based on the specific context in which the compound is used.
相似化合物的比较
Similar Compounds
2-(Thian-4-yloxy)ethan-1-amine hydrochloride: A salt form of the compound with similar properties.
2-(Thian-4-yloxy)ethanol: A related compound where the amine group is replaced by a hydroxyl group.
Thian-4-ol: The parent compound from which this compound is derived.
Uniqueness
This compound is unique due to its combination of a thiane ring and an ethanamine group, which imparts distinct chemical and physical properties
属性
分子式 |
C7H15NOS |
|---|---|
分子量 |
161.27 g/mol |
IUPAC 名称 |
2-(thian-4-yloxy)ethanamine |
InChI |
InChI=1S/C7H15NOS/c8-3-4-9-7-1-5-10-6-2-7/h7H,1-6,8H2 |
InChI 键 |
NLGQCPCYDJBIMP-UHFFFAOYSA-N |
规范 SMILES |
C1CSCCC1OCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


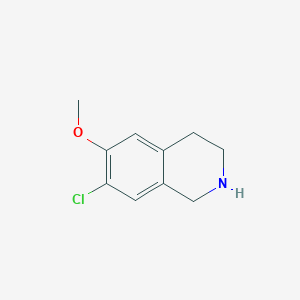
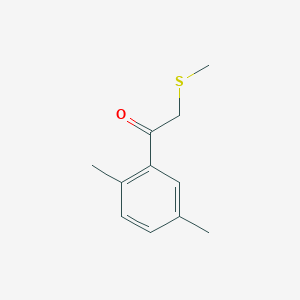
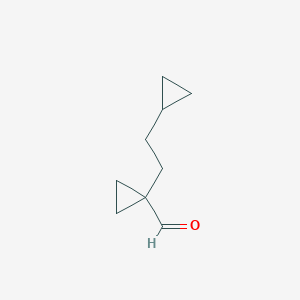
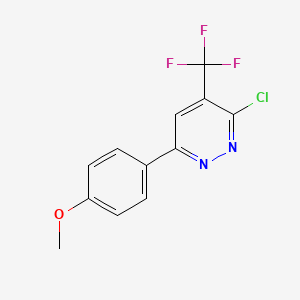


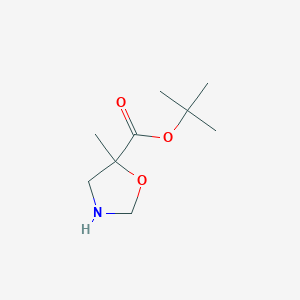
![2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide](/img/structure/B13224031.png)
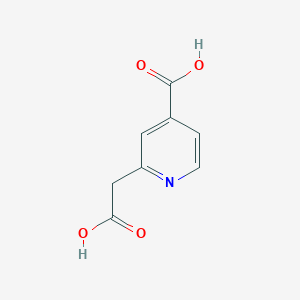

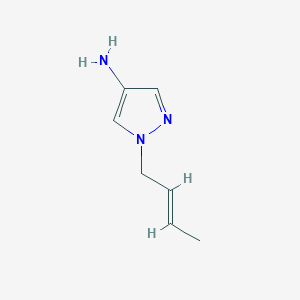
![1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13224072.png)
